molecular formula C5H9BrO4 B12718440 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate CAS No. 94159-36-1

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate

Cat. No.: B12718440
CAS No.: 94159-36-1
M. Wt: 213.03 g/mol
InChI Key: VMINURGQAACCBR-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is an organic compound with the molecular formula C5H9BrO4 It is a bromoacetate ester derivative, characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-hydroxy-1-(hydroxymethyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted bromoacetate derivatives.

    Ester Hydrolysis: Bromoacetic acid and 2-hydroxy-1-(hydroxymethyl)ethanol.

    Oxidation: Corresponding aldehydes or ketones.

Scientific Research Applications

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate involves its reactivity towards nucleophiles and electrophilesThe hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. These functional groups allow for a broader range of modifications and applications compared to similar compounds .

Properties

CAS No.

94159-36-1

Molecular Formula

C5H9BrO4

Molecular Weight

213.03 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 2-bromoacetate

InChI

InChI=1S/C5H9BrO4/c6-1-5(9)10-4(2-7)3-8/h4,7-8H,1-3H2

InChI Key

VMINURGQAACCBR-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)OC(=O)CBr)O

Origin of Product

United States

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